2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid is a synthetic compound belonging to the class of 4-hydroxy-2-quinolones. These compounds are recognized for their diverse biological activities and are often investigated for their potential applications in medicinal chemistry. Notably, they are considered bioisosteres of 2-hydroxy-9-methyl-4-oxo-4Н-pyrido[1,2-a]pyrimidine, highlighting their potential as analgesic agents. [, ]
Synthesis Analysis
Alkylamide Formation: A common approach to synthesizing alkylamides of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves the amidation of the corresponding dihydroquinolinecarboxylic acid methyl ester with the desired alkylamine. [, ] This approach could potentially be adapted to synthesize 2-(1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid by reacting a suitable 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivative with glycine methyl ester, followed by hydrolysis of the methyl ester.
Smiles Rearrangement: Recent research highlights the application of the Smiles rearrangement reaction using ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate as a starting material to efficiently synthesize various quinolin-2(1H)-one enamines, including amino acid-derived derivatives. [] This strategy could potentially be applied to synthesize the target compound using appropriately functionalized starting materials.
Molecular Structure Analysis
Quinoline Core: The presence of a quinoline core with a 4-hydroxy-2-oxo substitution pattern suggests potential tautomerism, similar to that observed in 1‐ethyl‐4‐hydroxy‐2‐oxo‐1,2‐dihydroquinoline‐3‐carboxylic acid. [] This tautomerism might influence its chemical reactivity and interactions with biological targets.
Applications
Analgesic Activity: Given its structural similarity to pyrido[1,2-a]pyrimidine-3-carboxamides, which are known for their analgesic properties, 2-(1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid could be investigated for its potential analgesic effects. [, , ]
Opioid Receptor Interactions: Further research could investigate whether 2-(1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid exhibits any interaction with opioid receptors. This is relevant as specific structural modifications within 4-hydroxy-2-quinolones can influence their ability to act as opioid receptor antagonists. []
Compound Description: This compound represents a series of 4-Hydroxy-2-quinolones investigated for their opioid receptor antagonist activity. The research aimed to understand the impact of chirality on these properties by synthesizing and evaluating the S- and R-enantiomers [].
Hydrochlorides of [(Alkylamino)alkyl]amides of 1‐Allyl‐4‐hydroxy‐6,7‐dimethoxy‐2‐oxo‐1,2‐dihydroquinoline‐3‐carboxylic Acid
Compound Description: This group of compounds represents another series of 4-hydroxy-2-quinolones investigated for their potential as opioid receptor antagonists [].
Relevance: These compounds share the core 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide structure with 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid. The variations lie in the substituents on the nitrogen atom of the quinoline ring and the carboxamide group. This series, particularly, highlights the promising results obtained by introducing [(alkylamino)alkyl]amide substituents in developing potent opioid receptor antagonists [].
Compound Description: This series focuses on exploring the analgesic activity of 4-hydroxy-2-quinolones by introducing alkylamide substituents [].
Relevance: This group of compounds shares the core 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide structure with the target compound, 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid. The main structural variations are in the N-substituent of the quinoline ring and the carboxamide portion. The research emphasizes the potential of modulating the analgesic properties of these compounds by altering the alkylamide substituents [].
Compound Description: This compound is a simple 4-hydroxy-2-quinolone analog studied for its structural characteristics []. X-ray diffraction studies confirmed its existence in the 2-oxo-4-hydroxy tautomeric form in its crystalline state.
Relevance: This compound shares the core 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid structure with 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid. It lacks the carboxamide group and benzyl substituent present in the target compound, offering a simpler analog for comparison and understanding structure-activity relationships within this class of compounds [].
Compound Description: This series explores antitubercular activities by introducing a benzyl group to the nitrogen atom and various substituents on the carboxamide group of the hexahydroquinoline scaffold [].
Relevance: These compounds share a similar structure to 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid. The key difference lies in the saturation level of the quinoline ring, with this series having a fully saturated hexahydroquinoline ring compared to the dihydroquinoline ring in the target compound. The research on these analogs suggests the potential of this class of compounds in developing antitubercular agents [].
β-N-Acylhydrazides of 1R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids
Compound Description: This series investigates the antitubercular activity of 4-hydroxy-2-quinolone analogs modified at the carboxyl group with a β-N-acylhydrazide moiety [].
Relevance: This series exhibits a close structural similarity to 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid, primarily differing in the substitution at the carboxylic acid group. The β-N-acylhydrazide moiety in these compounds provides an alternative modification for exploring antitubercular activity [].
Compound Description: This compound, identified through virtual screening and ELISA, exhibits inhibitory activity against RNA m6A demethylase ALKBH5, an enzyme involved in cancer progression [].
Relevance: Though structurally distinct from 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid, both compounds share a common functional group, the acetic acid moiety, linked to a heterocyclic ring system. The presence of a similar functional group suggests potential similarities in their pharmacokinetic properties and interactions with biological targets [].
Compound Description: DW14006 functions as a direct AMPKα activator, demonstrating efficacy in treating diabetic peripheral neuropathy (DPN) in mouse models [].
Relevance: DW14006 and 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid share the 2-oxo-1,2-dihydroquinoline-3-yl-acetic acid core structure. Variations are primarily observed in the substituents on the quinoline and phenyl rings. DW14006's therapeutic effect on DPN highlights the potential of modifying the core structure for developing novel therapeutics [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PF-376304 is a nonspecific PI3K inhibitor under development for anti-inflammatory indications. Phosphoinositide 3-kinase (PI3K) is an enzyme fundamental to the regulation of various metabolic processes.
Panulisib is an orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (mTOR), activin receptor-like kinase 1 (ALK-1) and DNA-dependent protein kinase (DNA-PK), with potential anti-angiogenic and antineoplastic activities. Upon oral administration, panulisib inhibits the activity of all four kinases. This prevents PI3K/mTOR and ALK-1-mediated signaling pathways and may lead to the inhibition of cancer cell growth in PI3K/mTOR-overexpressing tumor cells and angiogenesis in ALK-1-overexpressing endothelial cells. Also, by inhibiting DNA-PK, this agent inhibits the ability of tumor cells to repair damaged DNA. The PI3K/mTOR pathway is upregulated in a variety of tumors and plays an important role in regulating cancer cell proliferation, growth, and survival. ALK-1, a member of the transforming growth factor beta (TGF-b) type I receptor family, is overexpressed on endothelial cells in a variety of tumor types and increases endothelial cell proliferation and migration. DNA-PK is activated upon DNA damage and plays a key role in repairing double-stranded DNA breaks.
PF-4989216 is an orally bioavailable broad-spectrum PI3K inhibitor (IC50s = 2, 142, 65, 1, and 110 nM for p110α, p110β, p110γ, p110δ, and VPS34, respectively). It inhibits the cell viability of small-cell lung cancer (SCLC) cells with a mutation in PIK3CA, blocking PI3K downstream signaling and inducing apoptosis. PF-4989216 prevents tumor growth of SCLC cells harboring PIK3CA mutation in mice. PF-4989216 is a novel potent and selective PI3K inhibitor. PF-4989216 inhibits the phosphorylation of PI3K downstream molecules and subsequently leads to inhibition in cell proliferation and xenograft tumor growth in NSCLCs harboring a PIK3CA mutation, including an erlotinib resistant line, NCI-H1975. PF-4989216 inhibited PI3K downstream signaling and subsequently led to apoptosis induction, and inhibition in cell viability, transformation, and xenograft tumor growth in SCLCs harboring PIK3CA mutation.
Idelalisib is a member of the class of quinazolines that is 5-fluoro-3-phenylquinazolin-4-one in which the hydrogen at position 2 is replaced by a (1S)-1-(3H-purin-6-ylamino)propyl group. used for for the treatment of refractory indolent non-Hodgkin's lymphoma and relapsed chronic lymphocytic leukemia. It has a role as an antineoplastic agent, an apoptosis inducer and an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It is a member of purines, an organofluorine compound, a member of quinazolines, an aromatic amine and a secondary amino compound. Idelalisib is a phosphoinositide 3-kinase inhibitor indicated in the treatment of chronic lymphocytic leukemia (CLL), relapsed follicular B-cell non-Hodgkin lymphoma (FL), and relapsed small lymphocytic lymphoma (SLL). For the treatment of relapsed CLL, it is currently indicated as a second-line agent in combination with rituximab in patients for whom rituximab alone would be considered appropriate therapy due to other co-morbidities, while in the treatment of FL and SLL it is intended to be used in patients who have received at least two prior systemic therapies. More specifically, idelalisib targets P110δ, the delta isoform of the enzyme phosphatidylinositol-4,5-bisphosphate 3-kinase, also known as PI-3K. The PI-3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer. In contrast to the other class IA PI3Ks p110α and p110β, p110δ is principally expressed in leukocytes (white blood cells) and is important for the function of T cells, B cell, mast cells and neutrophils. By inhibiting this enzyme, idelalisib induces apoptosis of malignant cells and inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and C-X-C chemokine receptors type 5 and type 4 signalling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib has been shown to result in inhibition of chemotaxis and adhesion, and reduced cell viability. Idelalisib is a Kinase Inhibitor. The mechanism of action of idelalisib is as a Kinase Inhibitor, and Cytochrome P450 3A Inhibitor. Idelalisib is an oral kinase inhibitor that is approved for use in combination with rituximab in relapsed or refractory chronic lymphocytic leukemia (CLL) and as monotherapy for relapsed follicular B cell, small lymphocytic lymphoma and indolent non-Hodgkin lymphoma. Idelalisib is associated with a high rate of serum enzyme elevations during therapy and has been reported to cause clinically apparent acute liver injury that can be severe and even fatal. Idelalisib is a natural product found in Bletilla formosana with data available. Idelalisib is an orally bioavailable, small molecule inhibitor of the delta isoform of the 110 kDa catalytic subunit of class I phosphoinositide-3 kinase (PI3K) with potential immunomodulating and antineoplastic activities. Idelalisib inhibits the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), preventing the activation of the PI3K signaling pathway and inhibiting tumor cell proliferation, motility, and survival. Unlike other isoforms of PI3K, PI3K-delta is expressed primarily in hematopoietic lineages. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells.
PIK-294 is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) catalytic subunit p110δ (IC50s = 10,000, 490, 10, and 160 nM, for p110 subunit isoforms α, β, δ, and γ, respectively). It is selective for PI3K p110 subunit isoforms over DNA-PK, mTOR, and eight tyrosine kinases tested. It inhibits chemokinetic and chemotactic migration of neutrophils induced by CXCL8 in a three-dimensional collagen gel migration assay. PIK-294 is a highly selective inihibitor of the phosphoinositide 3-kinase (PI3K) p110δ with an IC50 value of 10 nM compared to IC50 values of 10 μM, 490 nM and 160 nM for PI3Kα/β/γ, respectively. PIK-294 has been used to help distinguish the unique roles of the various PI3-K isoforms. PIK-294 inhibited both chemokinetic and chemotactic CXCL8-induced migration.
PIK-93 is a potent PI3K inhibitor. PIK93 selectively inhibits the type III PI 4-kinase beta enzyme, and small interfering RNA-mediated down-regulation of the individual PI 4-kinase enzymes, revealed that PI 4-kinase beta has a dominant role in ceramide transport between the ER and Golgi.